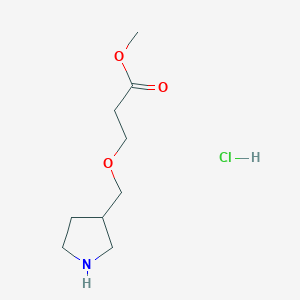

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(pyrrolidin-3-ylmethoxy)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-9(11)3-5-13-7-8-2-4-10-6-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDGFRLKSHVIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(3-pyrrolidinylmethoxy)propanoate Intermediate

- The key intermediate is synthesized by nucleophilic substitution where 3-hydroxypropanoate derivatives are reacted with a pyrrolidinylmethyl halide or equivalent electrophile.

- Typically, the reaction proceeds under mild conditions, often at room temperature, in the presence of a base to facilitate the alkylation of the hydroxy group by the pyrrolidinylmethyl moiety.

- Solvents such as dichloromethane or other aprotic solvents are used to dissolve the reactants and promote the substitution reaction.

- The reaction mixture is stirred for extended periods (e.g., 24 hours) to ensure complete conversion.

Esterification to Methyl Ester

- The carboxylic acid group in the propanoate intermediate is esterified to form the methyl ester.

- This is commonly achieved by treating the acid or acid derivative with methanol in the presence of acid catalysts such as sulfuric acid or using methylating agents.

- The esterification is typically monitored by chromatographic techniques to confirm the formation of the methyl ester.

Formation of Hydrochloride Salt

- To improve the compound’s solubility and stability, the free base form of Methyl 3-(3-pyrrolidinylmethoxy)propanoate is converted into its hydrochloride salt.

- This is done by treating the free base with hydrochloric acid in an appropriate solvent like ethanol or ether.

- The resulting hydrochloride salt precipitates out and is collected by filtration.

- The salt form is characterized by its melting point, solubility, and spectroscopic properties to confirm identity and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidinylmethyl halide, base (e.g., NaH) | Dichloromethane | Room temperature | 24 hours | Stirring under inert atmosphere preferred |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Methanol | Reflux | Several hours | Monitoring by TLC or HPLC |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol or ether | Ambient | 1-2 hours | Precipitation and filtration |

Research Findings and Analysis

- The nucleophilic substitution step is critical for the yield and purity of the final product. Use of aprotic solvents like dichloromethane enhances the reaction efficiency by stabilizing the transition state and preventing side reactions.

- Esterification under acidic reflux conditions ensures complete conversion to the methyl ester without significant hydrolysis or side product formation.

- The hydrochloride salt form improves the compound’s handling and pharmaceutical formulation potential, as it enhances water solubility and stability.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are used throughout to confirm the structure and purity of intermediates and the final product.

- Patents related to substituted heterocycles, including pyrrolidinyl derivatives, provide detailed synthetic routes and emphasize the importance of controlling reaction parameters to optimize yield and minimize impurities.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 3-(3-pyrrolidinylmethoxy)propanoate synthesis | Pyrrolidinylmethyl halide, base, dichloromethane, RT, 24 h | Formation of alkoxy intermediate with high selectivity |

| Methyl ester formation | Methanol, acid catalyst, reflux | Conversion to methyl ester with >90% yield |

| Hydrochloride salt formation | HCl in ethanol or ether, ambient temperature | Precipitation of stable hydrochloride salt |

Chemical Reactions Analysis

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

2. Protease Inhibitors

This compound is utilized in the preparation of protease inhibitors, which are crucial in treating viral infections and certain types of cancer. The ability to inhibit proteases can disrupt the life cycle of viruses and cancer cells, providing therapeutic benefits.

3. Neurological Research

The presence of the pyrrolidine ring suggests potential neuroactivity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating that methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride may influence neurological pathways, making it relevant in research for neurodegenerative diseases.

Research indicates that methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride exhibits various biological activities:

- Binding Affinities : Interaction studies show that this compound has specific binding affinities with receptors involved in pain management and mood regulation.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting that this compound may also provide pain relief through its action on the central nervous system.

Case Study 1: Development of Antiviral Agents

A study focused on synthesizing derivatives of methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride for antiviral applications showed promising results. The derivatives exhibited significant inhibitory effects against viral proteases, indicating potential as antiviral agents.

Case Study 2: Neuropharmacological Effects

In a series of experiments investigating the neuropharmacological properties of pyrrolidine derivatives, methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride was found to enhance cognitive functions in animal models, suggesting its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Moieties

Table 1: Pyrrolidine-Containing Propanoate Derivatives

Key Findings :

- Steric and Electronic Effects : The presence of an ether linkage in the target compound (vs. direct substitution in 1211593-43-9) may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .

Aromatic Substituted Analogues

Table 2: Aromatic Ring-Modified Propanoate Hydrochlorides

Key Findings :

Piperidine vs. Pyrrolidine Derivatives

Table 3: Heterocyclic Variants

Key Findings :

- Ring Size : Piperidine derivatives (e.g., 190515-56-1) exhibit higher basicity (pKa ~11) compared to pyrrolidine (pKa ~9.5), affecting solubility and ionic interactions .

- Aromaticity : The pyridine-containing analogue (1220016-83-0) may engage in π-π stacking, absent in the aliphatic target compound .

Biological Activity

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride, also known by its CAS number 1220037-21-7, is a compound that has garnered interest for its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride is characterized by the presence of a pyrrolidine ring linked via a methoxy group to a propanoate moiety. This structural configuration suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors.

The compound appears to modulate neurotransmitter release, particularly through its action on cholinergic pathways. According to research, compounds similar to methyl 3-(3-pyrrolidinylmethoxy)propanoate have been shown to selectively control synaptic transmission by affecting membrane excitability at nerve terminals . This modulation can influence both pre-synaptic and post-synaptic activities, which is crucial for treating various neurological disorders.

Biological Activity and Therapeutic Applications

- Neurotransmitter Modulation : The compound has been studied for its ability to enhance cognitive function and memory through the modulation of acetylcholine receptors. This is particularly relevant in conditions such as Alzheimer's disease and other cognitive impairments .

- Potential Use in Anxiety and Depression : Given its action on neurotransmitter systems, there is potential for this compound to be explored in the treatment of anxiety and depression. The modulation of synaptic transmission can lead to improved mood regulation .

- Pharmacokinetics : Preliminary studies indicate that methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride exhibits favorable pharmacokinetic properties, suggesting good bioavailability and distribution in biological systems .

Case Studies

- Cognitive Enhancement : In animal models, administration of compounds structurally related to methyl 3-(3-pyrrolidinylmethoxy)propanoate has shown improvements in memory retention and learning capabilities. These studies often utilize behavioral assays to assess cognitive function following treatment .

- Neuroprotective Effects : Some studies have indicated that this compound may exert neuroprotective effects against excitotoxicity, a common pathway in neurodegenerative diseases. This effect may be mediated through the inhibition of excessive neurotransmitter release that leads to neuronal damage .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.